molecular formula C18H19N3O2 B2354900 2-[(dimethylamino)methylene]-N~1~,N~3~-diphenylmalonamide CAS No. 339009-33-5

2-[(dimethylamino)methylene]-N~1~,N~3~-diphenylmalonamide

Cat. No. B2354900
CAS RN: 339009-33-5
M. Wt: 309.369
InChI Key: UYIZNXAWOLXLJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds involves the use of N,N-Dimethylformamide dimethyl acetal (DMFDMA) as a methylating and formylating agent. Formylated products obtained by treating compounds with active methylene group and DMFDMA have proved to be very useful intermediates in the synthesis of heterocycles .


Chemical Reactions Analysis

The compound may participate in various chemical reactions. For instance, similar compounds have been involved in [4+2] cycloaddition reactions . Also, a series of 3,4-dihydro-9-arylacridin-1(2H)-ones was synthesized and enaminone function was introduced at the C-2 position using DMFDMA catalyst .

Scientific Research Applications

Synthesis, Crystal Structure, and Docking Study

2-[(dimethylamino)methylene]-N1,N3-diphenylmalonamide is involved in the synthesis of various biologically active compounds. For instance, it is used as a starting material in synthesizing derivatives carrying the biologically active sulfonamide moiety. These compounds have shown promising antimicrobial activity against various bacteria and fungi. The crystal structures of some of these compounds have been determined through X-ray crystallography, illustrating their molecular configuration and potential interactions with bacterial enzymes (Ghorab et al., 2017). Additionally, another study focused on the synthesis and crystal structure of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]-benzenesulfonamide, showing its potential as a cyclooxygenase-2 inhibitor through molecular docking studies (Al-Hourani et al., 2016).

Coordination Chemistry and Optical Studies

The compound also plays a role in the field of coordination chemistry and materials science. For example, it is used in the synthesis of phosphinoindene ligands, which display divergent isomerization behavior and find applications in rhodium(I) coordination chemistry (Cipot et al., 2003). Furthermore, it's involved in the synthesis of 2,5-substituted siloles, which are studied for their optical interactions with various metal cations, offering insights into the photophysical properties of these materials (Carroll & Braddock-Wilking, 2013).

properties

IUPAC Name

2-(dimethylaminomethylidene)-N,N'-diphenylpropanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c1-21(2)13-16(17(22)19-14-9-5-3-6-10-14)18(23)20-15-11-7-4-8-12-15/h3-13H,1-2H3,(H,19,22)(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYIZNXAWOLXLJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C(=O)NC1=CC=CC=C1)C(=O)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(dimethylamino)methylene]-N~1~,N~3~-diphenylmalonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.